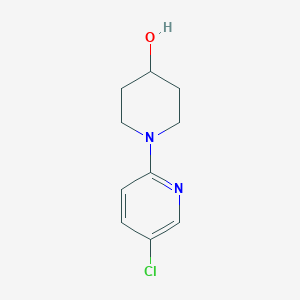

1-(5-Chloropyridin-2-yl)piperidin-4-ol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 8.30 (d, J = 2.3 Hz, 1H, pyridinyl H6)

- δ 7.65 (dd, J = 8.1, 2.3 Hz, 1H, pyridinyl H4)

- δ 3.48 (s, 2H, N–CH₂)

- δ 1.40–1.37 (m, 4H, piperidine H3/H5)

- δ 0.92 (s, 1H, OH).

¹³C NMR (101 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Key absorption bands:

Mass Spectrometry

- ESI-MS: m/z 213.0789 [M+H]⁺ (calc. 213.0794)

- Fragmentation pattern:

Tautomeric and Stereochemical Considerations

The compound exhibits no observable tautomerism due to the absence of proton-donor/acceptor pairs adjacent to the piperidine nitrogen. Stereochemical analysis confirms a single 4R configuration at the hydroxyl-bearing carbon, as determined by anomalous X-ray dispersion.

The chair conformation of the piperidine ring places the hydroxyl group in an equatorial position, reducing 1,3-diaxial interactions. The chloropyridinyl substituent adopts an axial orientation , minimizing A¹,³-strain with the hydroxyl group. Variable-temperature NMR (VT-NMR) studies (-40°C to +80°C) show no evidence of ring-flipping, indicating a high energy barrier (>20 kcal/mol) for conformational interconversion.

Figure 3: Stereochemical orientation of substituents in the lowest-energy conformation. The chloropyridinyl group (green) and hydroxyl group (red) maintain a trans-diaxial arrangement.

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSIKVOTFWXEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

A common approach to prepare this compound involves nucleophilic substitution, where the nitrogen of piperidin-4-ol acts as a nucleophile attacking the 5-chloropyridin-2-yl electrophile.

- Starting Materials: 5-chloropyridin-2-yl halide or activated derivative and piperidin-4-ol.

- Reaction Conditions: Typically conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts and Bases: Use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperidin-4-ol nitrogen, enhancing nucleophilicity.

- Temperature: Elevated temperatures (80–150 °C) to promote substitution.

- Purification: Crystallization or chromatographic techniques to isolate the product with high purity.

This method is analogous to the synthesis of related compounds such as 1-(6-chloropyridin-2-yl)piperidin-4-amine, where similar nucleophilic aromatic substitution (SNAr) strategies are employed with halogenated pyridines and piperidine derivatives.

Reductive Amination Route

An alternative method involves reductive amination of 5-chloropyridin-2-carboxaldehyde with piperidin-4-ol:

- Step 1: Condensation of 5-chloropyridin-2-carboxaldehyde with piperidin-4-ol to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride.

- Advantages: This method allows mild reaction conditions and avoids harsh nucleophilic aromatic substitution.

- Limitations: Requires availability of the aldehyde precursor and careful control of reduction conditions to avoid over-reduction.

Copper-Catalyzed N-Arylation

Copper-catalyzed coupling reactions provide a modern synthetic route:

- Catalyst: Copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline.

- Substrates: 5-chloropyridin-2-yl halides and piperidin-4-ol.

- Solvent: Polar aprotic solvents like DMSO or DMF.

- Temperature: Moderate heating (80–120 °C).

- Mechanism: Ullmann-type coupling facilitating N-arylation of the piperidin-4-ol nitrogen.

- Advantages: High selectivity and yields; suitable for scale-up.

- Research Note: Copper-catalyzed N- versus O-arylation selectivity has been studied extensively for 4-hydroxypiperidine derivatives, which is relevant to this compound's synthesis.

Preparation of Piperidin-4-ol Intermediate

Since piperidin-4-ol is a key starting material, its preparation is critical:

- Commercial Availability: Piperidin-4-ol is commercially available but can be synthesized via reduction of 4-piperidone.

- Synthetic Route: Reduction of 4-piperidone hydrochloride with sodium borohydride or catalytic hydrogenation yields piperidin-4-ol.

- Purification: Recrystallization from solvents like ethanol or n-hexane to obtain high purity.

Data Table: Example Synthetic Conditions for this compound

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloropyridin-2-yl chloride + piperidin-4-ol | K2CO3 or NaH | DMF or DMSO | 100–150 | 6–12 h | 65–80 | Requires inert atmosphere |

| Reductive Amination | 5-Chloropyridin-2-carboxaldehyde + piperidin-4-ol | NaBH4 or NaBH(OAc)3 | MeOH or DCM | Room temp to 50 | 4–8 h | 70–85 | Mild conditions, selective |

| Copper-Catalyzed N-Arylation | 5-Chloropyridin-2-yl bromide + piperidin-4-ol | CuI + ligand (1,10-phen) | DMSO or DMF | 80–120 | 8–16 h | 75–90 | High selectivity for N-arylation |

Research Findings and Optimization Notes

- Solubility and Formulation: The compound’s solubility profile is important for downstream applications. Stock solutions are typically prepared in DMSO, with further dilution in PEG300, Tween 80, or corn oil for in vivo formulations.

- Reaction Monitoring: Purity and conversion are monitored by HPLC and NMR spectroscopy. Typical NMR shifts for the pyridine ring appear around 7.5–8.5 ppm, while piperidine protons resonate between 2.5–3.5 ppm.

- Yield Improvements: Use of microwave-assisted heating and optimized ligand systems in copper-catalyzed reactions have been reported to improve yields and reduce reaction times.

- Safety and Scalability: The nucleophilic substitution method is straightforward and scalable but requires careful handling of chlorinated pyridine derivatives due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction reactions can involve hydrogen gas (H₂) in the presence of a catalyst.

Substitution reactions may use nucleophiles such as alkyl halides or aryl halides.

Major Products Formed:

Oxidation can yield 1-(5-chloropyridin-2-yl)piperidin-4-one.

Reduction can produce 1-(5-chloropyridin-2-yl)piperidin-4-amine.

Substitution can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)piperidin-4-ol has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for various biological targets, potentially leading to the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Chloropyridin-2-yl)piperidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Electronic Effects

- Pyridine vs. Pyrimidine Backbone: Pyridine (one N atom) vs. pyrimidine (two N atoms) alters electronic distribution.

- Nitro (NO₂): Strongly electron-withdrawing, enhances polarity and reactivity, which may influence binding affinity in biological targets . Hydroxymethyl (CH₂OH): Increases hydrophilicity and solubility in aqueous media, advantageous for drug formulation .

Physicochemical Properties

- Solubility : Hydroxymethyl and hydroxyl groups improve water solubility (e.g., 1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol), while methyl and isopropyl groups enhance lipophilicity .

- Molecular Weight : Most analogs fall within 193–223 g/mol, aligning with Lipinski’s rule for drug-likeness (<500 g/mol) .

Pharmacological Implications (Inferred)

While direct biological data are absent in the evidence, substituent trends suggest:

- Chlorinated Derivatives: Potential antimicrobial or anticancer activity due to halogen bonding .

- Nitro Derivatives : May act as prodrugs or enzyme inhibitors (e.g., nitroreductase substrates) .

Biological Activity

1-(5-Chloropyridin-2-yl)piperidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- CAS Number : 420844-63-4

Research indicates that this compound acts as an agonist for G-protein-coupled receptor 119 (GPR119). This receptor is primarily expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in glucose metabolism and insulin release. Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, such as GLP-1, which are vital for regulating blood sugar levels .

Pharmacological Effects

This compound has been identified as a selective GPR119 agonist. In vivo studies demonstrate its efficacy in enhancing insulin secretion and improving glucose tolerance in rodent models of diabetes. Notably, the compound has shown a dose-dependent increase in GLP-1 plasma levels during clinical trials, indicating its potential for treating type 2 diabetes .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the piperidine ring and the chloropyridine moiety significantly influence the compound's potency as a GPR119 agonist. The presence of the chloropyridine group is essential for maintaining activity, while variations in substituents can enhance selectivity and efficacy .

Case Study 1: Efficacy in Diabetes Models

A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant improvements in glucose homeostasis in diabetic rodent models. The compound was administered at varying doses, resulting in enhanced insulin secretion proportional to the dosage, supporting its role as a therapeutic agent for diabetes management .

Case Study 2: Clinical Trials

In a recent clinical trial involving healthy human subjects, administration of the compound led to increased plasma levels of GLP-1, suggesting its potential utility in enhancing incretin-based therapies for diabetes. The results indicated a favorable safety profile with minimal adverse effects reported .

Comparative Analysis with Similar Compounds

| Compound Name | GPR119 Agonist | Insulin Secretion Enhancement | Clinical Trials Status |

|---|---|---|---|

| This compound | Yes | Significant | Ongoing |

| BMS-903452 | Yes | Significant | Completed |

| Other Pyridone Derivatives | Variable | Moderate | Preclinical |

Q & A

Q. How can computational tools enhance the prediction of metabolic stability?

- Tools :

- CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., hydroxyl group oxidation) .

- Half-Life Estimation : Apply QSPR models trained on piperidine analogs (e.g., t = 2.5–4.2 hours in human microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.